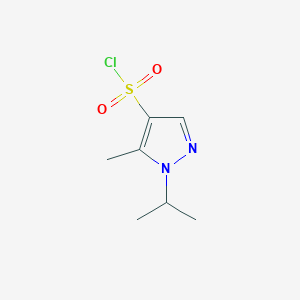

1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2S/c1-5(2)10-6(3)7(4-9-10)13(8,11)12/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLLOAAKOQLXAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(C)C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006495-98-2 | |

| Record name | 5-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine derivatives with β-diketones.

Introduction of Substituents: The isopropyl and methyl groups are introduced through alkylation reactions.

Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., hydrogen peroxide).

Scientific Research Applications

Pharmaceutical Development

The compound serves as a building block in the synthesis of various pharmaceutical agents. Its sulfonyl chloride group allows for the formation of sulfonamide derivatives, which have been extensively studied for their biological activity, including antimicrobial and anti-inflammatory properties. The ability to modify the compound through nucleophilic substitution reactions makes it valuable in drug design.

Case Study : Research has shown that derivatives of pyrazole compounds exhibit significant activity against bacterial strains, suggesting potential applications as antimicrobial agents .

Enzyme Inhibition Studies

The reactive sulfonyl chloride group enables the compound to participate in enzyme inhibition studies. It can covalently modify proteins and enzymes by reacting with amino acid residues, thereby affecting their function.

Mechanism of Action : The mechanism involves the formation of covalent bonds with nucleophilic sites on target proteins, leading to a change in their activity. This property is particularly useful in studying enzyme pathways related to various diseases .

Agrochemical Applications

In agrochemicals, 1-isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is utilized in the development of herbicides and pesticides. Its ability to interact with biological systems allows for the design of compounds that can effectively target specific pests or weeds while minimizing harm to non-target organisms.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of various derivatives. These reactions can affect molecular targets and pathways, depending on the specific application and the nature of the nucleophile involved .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table compares key structural features and molecular properties of 1-isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride with related compounds:

Key Observations :

- Alkyl Substituent Effects : The isopropyl group in the primary compound introduces steric hindrance compared to the linear butyl chain in 1-butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. This difference impacts solubility and reactivity; bulkier groups like isopropyl may reduce reaction rates in nucleophilic substitutions due to steric shielding .

- Functional Group Influence : The sulfonyl chloride group (SO2Cl) is more electron-withdrawing than the carbaldehyde (CHO) group in analogs like 1-isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde. This enhances electrophilicity at the 4-position, favoring reactions with amines or alcohols to form sulfonamides or sulfonate esters .

- Trifluoromethyl Effects : The compound 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde contains a CF3 group, which significantly increases electron-withdrawing effects and may stabilize the pyrazole ring against electrophilic attack .

Stability and Commercial Viability

- Moisture Sensitivity: Sulfonyl chlorides are prone to hydrolysis, forming sulfonic acids.

- Availability Trends : The discontinuation of this compound suggests challenges in synthesis or storage, whereas the butyl analog remains commercially accessible, possibly due to better stability or demand .

Biological Activity

1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for diverse biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an isopropyl group at the 1-position, a methyl group at the 5-position, and a sulfonyl chloride group at the 4-position. This unique structure contributes to its reactivity and biological properties.

The compound acts primarily as a sulfonylating agent , where the sulfonyl chloride group reacts with nucleophiles such as amines and alcohols. This reactivity allows for the formation of sulfonamide derivatives, which have been studied for their pharmacological properties. The mechanism involves nucleophilic substitution reactions that can modify various biological targets, influencing pathways related to inflammation, cancer, and other diseases .

Antiproliferative Effects

Recent studies have shown that pyrazole-4-sulfonamide derivatives exhibit antiproliferative activity against cancer cell lines. For instance, derivatives of this compound were tested against U937 cells, revealing significant inhibitory effects with IC50 values in the submicromolar range. This suggests potential applications in cancer therapy .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| MR-S1-13 | 0.64 | Antiproliferative |

| MR-S1-5 | 3.29 | Antiproliferative |

Anti-inflammatory Activity

The compound has also been investigated for anti-inflammatory properties. Studies involving related pyrazolone derivatives demonstrated their efficacy in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. The presence of specific substituents on the pyrazole ring was found to enhance anti-inflammatory activity while maintaining lower ulcerogenic liability compared to traditional NSAIDs .

Study on Structure-Activity Relationship (SAR)

A comprehensive SAR study evaluated various derivatives of pyrazole sulfonamides to identify structural features that enhance biological activity. The introduction of different alkyl groups at specific positions on the pyrazole ring significantly affected potency against molecular targets such as N-acylethanolamine acid amidase (NAAA). For instance, compounds with an n-propyl chain at the 5-position exhibited enhanced inhibitory effects compared to other substitutions .

In Vivo Studies

In vivo studies are necessary to validate the therapeutic potential of these compounds. Preliminary results indicate that certain derivatives exhibit good bioavailability and therapeutic indices in animal models, suggesting their suitability for further development as pharmaceuticals targeting inflammation and cancer .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride?

The synthesis typically involves sulfonation of the pyrazole core using chlorosulfonic acid under controlled conditions. Key steps include:

- Reaction Setup : React 1-isopropyl-5-methyl-1H-pyrazole with chlorosulfonic acid in an inert solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions .

- Workup : Quench the reaction with ice-cold water, extract the organic layer, and dry over anhydrous Na₂SO₄. Purify via recrystallization from methanol or column chromatography .

- Yield Optimization : Maintain stoichiometric excess of chlorosulfonic acid (1.2–1.5 eq) and monitor reaction completion via TLC (hexane:ethyl acetate, 3:1).

Advanced: How to resolve discrepancies in reaction yields when using alternative sulfonating agents?

Contradictory yields may arise from competing side reactions (e.g., over-sulfonation or hydrolysis). Methodological adjustments include:

- Agent Selection : Compare chlorosulfonic acid (high reactivity but prone to hydrolysis) with sulfuryl chloride (slower, more controlled sulfonation) .

- Kinetic Analysis : Use in situ NMR or FTIR to track intermediate formation. For example, monitor the disappearance of the pyrazole C-H stretch (~3100 cm⁻¹) and emergence of S=O stretches (~1350 cm⁻¹) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase hydrolysis risk; non-polar solvents (e.g., xylene) improve selectivity .

Basic: What purification techniques are effective for isolating this compound?

- Recrystallization : Use methanol or ethanol for high-purity crystals. Slow cooling (0.5°C/min) enhances crystal formation .

- Chromatography : Employ silica gel chromatography with a gradient eluent (e.g., 5–20% ethyl acetate in hexane) to separate sulfonyl chloride from unreacted pyrazole .

- Washing Protocols : Post-reaction, wash the organic layer with 5% NaOH to remove acidic byproducts, followed by brine to neutralize residual base .

Advanced: How to optimize nucleophilic substitution reactions at the sulfonyl chloride group?

- Nucleophile Screening : Test amines (e.g., primary vs. secondary) in DMF at 60°C. Monitor progress via LC-MS for sulfonamide formation .

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate substitution with sterically hindered nucleophiles .

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilicity, while THF may stabilize transition states .

Basic: What analytical methods are recommended for characterizing this compound?

Advanced: How to address unexpected byproducts in sulfonamide synthesis?

Byproducts (e.g., sulfonic acids) often result from hydrolysis. Mitigation strategies:

- Moisture Control : Use molecular sieves or anhydrous solvents .

- Reaction Monitoring : Employ real-time HPLC (C18 column, 0.1% TFA in water/acetonitrile) to detect early hydrolysis .

- Post-Reaction Quenching : Add PCl₃ to regenerate sulfonyl chloride from hydrolyzed intermediates .

Basic: What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use are mandatory due to corrosive and lachrymatory properties .

- Storage : Store under argon at –20°C to prevent hydrolysis .

Advanced: How to design stability studies under varying pH and temperature conditions?

- Accelerated Degradation : Incubate samples in buffers (pH 1–13) at 40°C for 72 hours. Analyze degradation products via LC-MS .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C. Hydrolysis typically follows first-order kinetics in aqueous media .

Basic: What are the primary applications of this compound in medicinal chemistry?

It serves as a key intermediate for:

- Sulfonamide Drugs : Antibacterial or carbonic anhydrase inhibitors via reaction with aminoheterocycles .

- Bioconjugation : Modify peptides/proteins by reacting with cysteine thiols or lysine amines .

Advanced: How to troubleshoot low yields in multi-step syntheses involving this compound?

- Intermediate Trapping : Isolate and characterize intermediates (e.g., pyrazole sulfonic acid) via ¹H NMR to identify bottlenecks .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance sulfonation efficiency .

- Scale-Up Adjustments : Optimize stirring rate and cooling efficiency to maintain reaction homogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.